Trimellitic anhydride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dioxo-2-benzofuran-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4O5/c10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPWOOOHEPICQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4O5 | |
| Record name | TRIMELLITIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | TRIMELLITIC ANHYDRIDE | |
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DSSTOX Substance ID |
DTXSID7026235 | |
| Record name | Trimellitic anhydride | |
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Molecular Weight |
192.12 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or off-white flakes. (NTP, 1992), Dry Powder; Other Solid; Pellets or Large Crystals, Colorless solid; [NIOSH], COLOURLESS CRYSTALS OR POWDER., Colorless solid as crystals or off-white flakes., Colorless solid. | |
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| Record name | 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo- | |
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Boiling Point |
464 to 473 °F at 14 mmHg (NTP, 1992), 390 °C, Boiling point: 240-245 °C at 14 mm Hg, Boiling point 240-245 °C at 14 mm Hg, at 1.87kPa: 240-245 °C, 464-473 °F at 14 mmHg | |
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Flash Point |
440.6 °F (NTP, 1992), 227 °C o.c., 440.6 °F | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Sol at 25 °C: 0.002 g/100 g carbon tetrachloride; 0.06 g/100 g ligroin; 0.4 g/100 g mixed xylenes; 15.5 g/100 g dimethyl formamide; 49.6 g/100 g acetone; 21.6 g/100 g ethyl acetate, 36.5 g/100 g 2-butanone at 25 °C; 38.4 g/100 g cyclohexanone at 25 °C; 0.06 g/100 g mineral spirits at 25 °C, Solubility in water: reaction | |
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Density |
1.55 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.55 at 68 °F | |
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Vapor Density |
6.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density = 6.6 (air =1), Relative vapor density (air = 1): 6.6, 6.6 | |
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Vapor Pressure |
4e-06 mmHg at 77 °F (NTP, 1992), 0.00000986 [mmHg], Vapor pressure: 4X10-6 mm Hg, Vapor pressure of liquid trimellitic anhydride = 2.25 mm Hg at 200 °C, Vapor pressure at 25 °C: negligible, 0.000004 mmHg | |
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Impurities |
Trimellitic acid (TMLA) | |
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Color/Form |
Crystals, Colorless solid | |
CAS No. |
552-30-7 | |
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| Record name | TRIMELLITIC ANHYDRIDE | |
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| Record name | 1,2,4-Benzenetricarboxylic acid 1,2-anhydride | |
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Melting Point |
329 to 336 °F (NTP, 1992), 161-163.5 °C, 329-336 °F, 322 °F | |
| Record name | TRIMELLITIC ANHYDRIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | TRIMELLITIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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| Record name | TRIMELLITIC ANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0345 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TRIMELLITIC ANHYDRIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/404 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Trimellitic anhydride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0635.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Synthetic Methodologies and Chemical Transformations of Trimellitic Anhydride
Conventional and Emerging Synthesis Pathways
The production of trimellitic anhydride (B1165640) has historically relied on the oxidation of aromatic hydrocarbons. However, increasing environmental concerns have spurred research into sustainable synthesis routes utilizing bio-renewable resources.
Oxidation of Aromatic Precursors
The primary conventional method for synthesizing trimellitic anhydride is the oxidation of 1,2,4-trimethylbenzene (B165218) (pseudocumene). atamanchemicals.comwikipedia.org This process is typically a vigorous, continuous liquid-phase air oxidation conducted at high temperatures. iastate.edu The reaction is facilitated by a multi-component catalyst system, commonly involving bromine, cobalt, and manganese (Br-Co-Mn). iastate.edu
Alternative oxidation routes for 1,2,4-aliphatic-substituted benzenes have also been developed. These methods can employ various chemical oxidizing agents, such as nitric acid, chromic acid, or potassium permanganate, to directly convert pseudocumene to trimellitic acid, which is then dehydrated to the anhydride. google.com Another approach involves the liquid-phase oxidation using molecular oxygen in the presence of a heavy metal oxidation catalyst, like cobalt or manganese. google.com A more direct, one-step process includes the oxidation of a trialkylbenzene with molecular oxygen in an inert liquid medium at temperatures between 150-250°C, utilizing a catalyst that combines a heavy metal and bromine. google.com
| Precursor | Oxidizing Agent | Catalyst System | Phase/Conditions | Reference |
|---|---|---|---|---|
| 1,2,4-Trimethylbenzene (Pseudocumene) | Air | Br-Co-Mn | Continuous liquid-phase, high temperature | iastate.edu |
| 1,2,4-Aliphatic-substituted benzenes | Nitric acid, Chromic acid, Potassium permanganate | N/A | Liquid-phase | google.com |
| 1,2,4-Aliphatic-substituted benzenes | Molecular Oxygen | Heavy metal (e.g., Co, Mn) | Liquid-phase | google.com |
| Trialkylbenzene (e.g., Pseudocumene) | Molecular Oxygen | Heavy metal + Bromine | Inert liquid medium, 150-250°C | google.com |
| Pseudocumene | Air | Ce-Co-Mn-Zr-Br | Liquid-phase | googleapis.com |
Green Chemistry Approaches via Bio-renewable Resources
In an effort to develop more sustainable manufacturing processes, researchers have explored pathways to synthesize this compound from bio-renewable feedstocks. These green chemistry approaches aim to reduce the reliance on petroleum-based sources and avoid harsh reaction conditions. iastate.eduresearchgate.net
A notable green synthesis route has been developed where all the carbon atoms of the resulting this compound are derived from malic acid, an inexpensive organic acid. iastate.eduresearchgate.net This pathway represents a significant advancement in producing valuable industrial chemicals from renewable precursors. The process involves the conversion of malic acid into key intermediates, such as coumalic acid and acetoxysuccinic anhydride, which then participate in a series of reactions to form the aromatic anhydride ring. iastate.edu
Within this green synthesis pathway, acetoxysuccinic anhydride plays a crucial role. iastate.edu It is synthesized from malic acid in high yield and serves as a convenient in situ equivalent of maleic anhydride. iastate.eduresearchgate.net The thermochemistry of acetoxysuccinic anhydride allows it to react with other bio-derived intermediates, like methyl coumalate. This reaction, when heated, generates a tricyclic intermediate that subsequently loses carbon dioxide and undergoes dehydrogenation with a palladium on carbon catalyst to yield this compound. iastate.edu This innovative use of acetoxysuccinic anhydride circumvents the need for the harsh benzylic oxidation conditions typical of conventional methods. iastate.edu
Derivatization Strategies and Novel Compound Synthesis
The chemical structure of this compound allows for various derivatization reactions, primarily through its anhydride and carboxylic acid functionalities. These transformations lead to the synthesis of a diverse range of compounds with specific industrial applications.
Esterification Reactions for Plasticizer Development
A principal application of this compound is in the production of trimellitate esters, which are widely used as high-performance plasticizers, particularly for polyvinyl chloride (PVC). atamanchemicals.compacificspecialityoils.comnih.gov These esters are synthesized through the esterification reaction of this compound with various monobasic or polybasic alcohols. pacificspecialityoils.comcnlubricantadditive.com The resulting trimellitate plasticizers are valued for their low volatility, high thermal stability, and permanence, making them suitable for demanding, high-temperature applications. atamanchemicals.comipcmath.org
The esterification process typically involves reacting this compound with an excess of an alcohol at elevated temperatures (e.g., 180-220°C) in the presence of a catalyst. google.com The water generated during the reaction is removed to drive the equilibrium towards the formation of the ester product. google.com One of the most commercially significant products is tri(2-ethylhexyl) trimellitate (TOTM). atamanchemicals.com
| Ester Product | Reactants | Catalyst | Reaction Conditions | Key Findings | Reference |
|---|---|---|---|---|---|
| Tri(2-ethylhexyl) trimellitate | This compound, 2-Ethylhexanol | Solid acid SO₄²⁻/Fe₃O₄ | 180-220°C, 5 hours, Molar ratio 1:3.5 | Final acid value of 0.05 mgKOH/g. | google.com |
| Tri(2-ethylhexyl) trimellitate | This compound, 2-Ethylhexanol | Tin(II) oxide (SnO) | 180-220°C, 6 hours, Molar ratio 1:3.5 | Ester content of 99%, final acid value of 0.15 mgKOH/g. | google.com |
| Tridecyl trimellitate | This compound, Decanol | Solid acid SO₄²⁻/ZrO₂ | 180-220°C, 5 hours, Molar ratio 1:4.0 | Final acid value of 0.05 mgKOH/g. | google.com |
| Ethyl dimethyl trimellitate | This compound, Ethanol, Boron trifluoride-methanol | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Room temperature, 20 minutes (for initial esterification) | Developed for selective analytical quantification. | acs.org |
Synthesis of this compound Esters (e.g., this compound n-Butyl Ester)
The synthesis of trimellitate esters is a primary application of this compound, leading to the production of high-performance plasticizers like tri-(2-ethylhexyl) trimellitate (TOTM). These esters are valued for their low volatility and high thermal stability, making them suitable for applications such as high-temperature resistant PVC cable insulation and automotive interiors. atamanchemicals.com A key pathway to these esters involves the activation of the carboxylic acid group.
A common and efficient method for synthesizing trimellitate esters proceeds through the formation of an acid chloride intermediate, specifically this compound chloride (4-chloroformylphthalic anhydride). This reactive intermediate is readily prepared by treating this compound with a chlorinating agent, most commonly thionyl chloride (SOCl₂). researchgate.net
The reaction involves the conversion of the carboxylic acid group on the this compound molecule into a more reactive acyl chloride group. This transformation is typically carried out in the presence of a catalyst and a solvent. The resulting this compound chloride can then react with various alcohols to form the desired esters with high efficiency.
The synthesis of this compound chloride is optimized by carefully selecting the reaction conditions, including the catalyst, solvent, temperature, and reaction time. Various organic bases such as triethylamine, triphenylphosphine, and 4-dimethylaminopyridine (B28879) (DMAP) have been shown to effectively catalyze the reaction. Solvents like toluene, benzene, and cyclohexane (B81311) are commonly used. Research indicates that high yields and purity can be achieved through reflux reaction followed by distillation to remove excess solvent and thionyl chloride, and then vacuum distillation for purification of the final product. researchgate.net The product is a white crystalline solid with a melting point in the range of 67.0–68.8 °C and purity often exceeding 99%. researchgate.net
Interactive Table: Synthesis Conditions for this compound Chloride
| TMA (g) | Solvent (mL) | Catalyst (g) | SOCl₂ (g) | Molar Ratio (TMA:SOCl₂) | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 30 | Benzene (20) | N,N-dimethylacetamide (0.032) | 26 | 1:1.4 | 80 | 6 | 83.6 | 99.2 |
| 50 | Toluene (40) | Triethylamine (0.1) | 49.5 | 1:1.6 | 80 | 8.5 | 82.8 | 99.3 |
| 50 | Toluene (30) | Triphenylphosphine (0.3) | 61.9 | 1:2 | 85 | 10 | 83.9 | 99.1 |
| 50 | Cyclohexane (45) | 4-Dimethylamino pyridine (B92270) (0.05) | 37.2 | 1:1.2 | 90 | 6 | 86.9 | 99.5 |
Amidation Reactions for Novel Derivative Creation
Amidation reactions represent another significant chemical transformation of this compound, leading to the creation of novel derivatives with diverse functionalities. The reaction typically involves the condensation of this compound with primary or secondary amines. This process can yield various products, including amides, imides, and amide-imides, which are precursors to high-performance polymers like polyamide-imides (PAI). atamanchemicals.com
The reaction of this compound with an amine first opens the anhydride ring to form an amic acid intermediate, which contains both an amide and two carboxylic acid groups. Subsequent heating can induce intramolecular cyclization (imidization) to form an imide ring, with the elimination of water.
Research has demonstrated the synthesis of various trimellitic acid amide derivatives by condensing this compound with different substituted aromatic amines, such as sulfanilamide, sulfathiazole, and sulfaguanidine, in glacial acetic acid. These reactions lead to the formation of N⁴-sulfanilamido-trimellitoyl derivatives and other complex amino acid combinations.
Modification for Specific Applications (e.g., Water-Soluble Polymers)
Derivatives of this compound can be chemically modified to impart specific properties, such as water solubility, for specialized applications in coatings, adhesives, and biomedical fields. The introduction of hydrophilic moieties into the molecular structure is a common strategy to achieve this.
One effective method involves incorporating poly(ethylene glycol) (PEG) chains. For instance, a di-acid monomer containing preformed imide rings can be synthesized from the condensation of a PEG-bis-trimellitic anhydride intermediate with an amino acid like p-aminobenzoic acid. This di-acid can then be used in polycondensation reactions with various diamines to produce poly(amide-ester-imide)s (PAEIs). The inclusion of the flexible and hydrophilic PEG-600 linkage in the polymer backbone significantly improves the solubility of the resulting polymers in various organic solvents.
This approach allows for the creation of polymers that combine the thermal stability of imide rings with the solubility and biocompatibility conferred by the PEG segments. The synthesis of such water-soluble or highly soluble polymers opens up possibilities for their use in advanced material applications where processability is a key requirement.
Synthesis of Halogenated this compound Derivatives (e.g., Trifluoromethylated)
The synthesis of halogenated, particularly fluorinated, derivatives is a key strategy for developing high-performance polymers with enhanced properties such as thermal stability, chemical resistance, low dielectric constant, and improved solubility. scielo.br While direct halogenation of the this compound aromatic ring is one possible route, a more common approach involves the use of halogenated monomers in polymerization reactions.
For example, fluorinated polyimides are synthesized using fluorinated dianhydrides like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) as a comonomer with various diamines. scielo.br This "building block" approach allows for the precise incorporation of fluorine-containing groups, such as the trifluoromethyl (CF₃) group, into the polymer backbone. By copolymerizing a fluorinated monomer like 6FDA with conventional monomers like 4,4'-oxydianiline (B41483) (ODA), it is possible to tailor the properties of the resulting polyimide film. Increasing the content of the fluorinated dianhydride generally enhances the optical transparency and solubility of the polymer. scielo.br
Furthermore, modern synthetic methods offer pathways for the direct introduction of trifluoromethyl groups onto aromatic systems. Reagents such as trifluoromethanesulfonic anhydride, in conjunction with photoredox catalysis, have been developed for the radical trifluoromethylation of arenes. nih.gov This methodology provides a potential route for the direct synthesis of trifluoromethylated this compound, offering a cost-efficient pathway to novel fluorinated monomers.
Polymerization Mechanisms and Advanced Materials Engineering
Mechanism of Action as Curing Agent in Epoxy Resins
Trimellitic anhydride (B1165640) (TMA) serves as a crucial curing agent, or hardener, for epoxy resins, transforming the liquid resin into a hard, insoluble thermoset polymer through the formation of a highly cross-linked network. The curing process with anhydrides is fundamentally different from amine-based curing, following a chain-wise propagation pathway rather than a stepwise mechanism. researchgate.net The reaction is not a direct addition of the anhydride to the epoxy ring. cas.czyoutube.com Instead, it requires an initiator, typically a species containing a hydroxyl (-OH) group, which may be present in the epoxy resin backbone, as an impurity, or from atmospheric moisture. cas.czqut.edu.au
The generally accepted uncatalyzed mechanism proceeds in two primary stages:
Ring-Opening/Initiation : A hydroxyl group performs a nucleophilic attack on a carbonyl carbon of the trimellitic anhydride ring. This opens the ring to form a monoester, which notably contains a free carboxylic acid group. qut.edu.auazom.com
Propagation : The newly formed carboxyl group then reacts with an epoxy group (oxirane ring). This reaction opens the epoxy ring and forms a diester linkage, while simultaneously generating a new secondary hydroxyl group. cas.czqut.edu.au
This new hydroxyl group is then available to react with another anhydride molecule, thus propagating the curing cascade. azom.com This process leads to the formation of a dense polyester (B1180765) network. Accelerators, such as tertiary amines, are often used to increase the reaction rate and lower the required curing temperature. cas.cznih.gov
The study of curing kinetics is essential for understanding and controlling the epoxy-anhydride reaction, which dictates the processing window and final properties of the material. The kinetics are complex and influenced by factors such as temperature, catalyst presence, and the specific reactants involved.
The curing reaction often exhibits a sigmoid-shaped conversion curve over time, which is characteristic of an autocatalytic mechanism . cas.cz In this process, a product generated during the reaction acts as a catalyst for the reaction itself. For the epoxy-anhydride system, the monoester formed in the initiation step can dissociate, and the resulting proton can catalyze subsequent reactions. cas.cz
Several kinetic models are employed to describe this behavior:
N-order Models : These are simpler models but often fail to capture the initial acceleration seen in autocatalytic reactions.
Autocatalytic Models : The Kamal-Sourour model is a widely used phenomenological model that accurately describes the curing of many thermoset systems, including epoxy-anhydride formulations. researchgate.net It accounts for both the n-order reaction and the autocatalytic behavior. A modified version of the Kamal model can also incorporate diffusion-control effects, which become significant at later stages of curing as viscosity increases. researchgate.net
The reaction rate can be influenced by the concentration of various components. For instance, some studies have found the reaction to be first-order with respect to the epoxy and the catalyst, but zero-order with respect to the monoester. cas.cz Differential Scanning Calorimetry (DSC) is a primary analytical technique used to study these kinetics by measuring the heat flow associated with the exothermic curing reaction. researchgate.net
| Model Type | Description | Applicability |
|---|---|---|
| N-order | Assumes the reaction rate is proportional to the concentration of reactants raised to a power (the order 'n'). | Simple, but often inaccurate for the full curing profile of epoxy-anhydride systems. |
| Autocatalytic (e.g., Kamal-Sourour) | Includes terms for both a non-catalyzed (n-order) and a catalyzed reaction path, where a product accelerates the reaction. | Provides a good fit for the characteristic sigmoidal conversion curves observed in these systems. researchgate.netresearchgate.net |
| Diffusion-Controlled | Modifies other models to account for the slowing of the reaction rate as molecular mobility decreases near gelation and vitrification. | Important for accurately modeling the final stages of the cure, especially at lower temperatures. researchgate.net |
The entire curing mechanism is a sequence of nucleophilic reactions involving the electrophilic centers of the anhydride and epoxy groups.
Anhydride Group as Electrophile : The anhydride group contains two highly electrophilic carbonyl carbons. The reaction is initiated by a nucleophilic attack on one of these carbons by a hydroxyl group. qut.edu.au In catalyzed systems, a strong Lewis base accelerator (like a tertiary amine) can also act as the nucleophile, attacking the anhydride to form a zwitterion, which then initiates the polymerization. nih.gov
Epoxy Group as Electrophile : The epoxy (oxirane) ring is strained and contains an electrophilic carbon atom susceptible to nucleophilic attack. After the anhydride ring is opened to form a carboxylate anion, this anion acts as the nucleophile. researchgate.net It attacks one of the carbon atoms of the epoxy ring, leading to the ring-opening and the formation of an ester linkage and an alkoxide anion. researchgate.netnih.gov This alkoxide anion can then attack another anhydride molecule, propagating an alternating copolymerization reaction. researchgate.net
The dual catalytic effect of Lewis bases is noteworthy; they can catalyze both the ring-opening of the anhydride and the subsequent reaction with the epoxy group, creating a cycle of generating carboxyl and alkoxide anions that drive the polymerization forward. nih.gov
As the curing reaction progresses, the formation of ester linkages connects the epoxy and anhydride molecules, leading to a rapid increase in molecular weight and the development of a three-dimensional polymer network. azom.com This process, however, is significantly influenced by the physical and structural characteristics of the reacting molecules.
Molecular Weight Growth : The buildup of the network leads to gelation (the formation of an infinite polymer network) and eventually vitrification (the point at which the glass transition temperature, Tg, of the curing material rises to the cure temperature, causing the reaction to become diffusion-controlled). This molecular growth is directly responsible for the development of the material's mechanical strength and thermal stability.
Steric Hindrance : The accessibility of the reactive sites plays a critical role in the curing kinetics and the final network structure. Steric hindrance can significantly slow down the reaction rate. For example, when curing bio-based epoxies like epoxidized soybean oil (ESO), the internal epoxy groups and the bulky triglyceride structure present considerable steric hindrance compared to the terminal epoxy groups of standard bisphenol-A based resins. researchgate.netresearchgate.net This hindrance can lead to longer reaction times and may prevent the reaction from reaching full conversion, which in turn affects the final crosslink density and thermomechanical properties of the cured material. researchgate.netresearchgate.net In some cases, the steric hindrance of unreacted groups can compensate for a lower network density in its effect on the material's modulus. researchgate.net
Control over curing temperature and internal stress is paramount for the practical application of epoxy-anhydride systems, especially in high-performance composites and electronic encapsulation.
Modifying Curing Temperature :
Structural Modification : The chemical structure of the anhydride can be modified to lower the curing temperature. For instance, introducing flexible alkyl chains into the anhydride molecule, such as in this compound n-butyl ester, can improve flexibility and reduce the energy required for the curing reaction. scispace.com
Controlling Internal Stress : Internal stress develops from two main sources: chemical shrinkage during polymerization and differential thermal contraction between the resin and any embedded materials (e.g., fibers, substrates) as it cools from its Tg to ambient temperature. kpi.ua High internal stress can lead to cracking, warping, and reduced adhesive strength.
Cure Cycle Optimization : A primary strategy is to carefully design the curing temperature profile. Incorporating a "post-cure" step at a temperature above the initial Tg allows for molecular relaxation and can help anneal out some of the stress. researchgate.net
Lowering Curing Temperature : By using accelerators or modified hardeners to lower the curing temperature, the temperature difference (ΔT) between the cure temperature and room temperature is reduced, which proportionally reduces the thermal component of the internal stress. scispace.com
Formulation Adjustments : Modifying the formulation with fillers or toughening agents can alter the coefficient of thermal expansion (CTE) and the elastic modulus of the cured resin, thereby managing the buildup of stress. dtu.dk The stoichiometry of the epoxy-to-anhydride ratio also plays a key role, as it determines the final crosslink density and Tg, which are directly linked to stress development. kpi.ua
Chain Extension and Polymer Modification in Poly(lactic acid) Systems
This compound is also utilized as a reactive modifier in biodegradable polymers like Poly(lactic acid) (PLA). In this context, it functions as a chain extender , a multifunctional molecule that reacts with the end-groups of polymer chains to increase their molecular weight. ua.es This modification is crucial for improving the processability (e.g., melt strength), thermal stability, and mechanical properties of PLA, which can suffer from degradation during melt processing. ua.esnih.gov
The chain extension process with TMA can lead to both linear chain coupling and the formation of branched structures due to TMA's trifunctional potential after ring-opening. azom.comua.es This results in a significant increase in the melt viscosity of the modified PLA. ua.es
The mechanism of chain extension in PLA by this compound is driven by nucleophilic reactions involving the terminal functional groups of the PLA chains and the reactive sites on the TMA molecule. PLA chains typically terminate in either a hydroxyl (-OH) group or a carboxylic acid (-COOH) group.
The primary reaction pathway involves the nucleophilic attack of a terminal hydroxyl group of a PLA chain on one of the electrophilic carbonyl carbons of the anhydride ring in TMA . ua.es This reaction opens the anhydride ring, forming an ester linkage that covalently bonds the PLA chain to the TMA molecule. This initial reaction also creates a new free carboxylic acid group on the TMA moiety.
This newly formed structure can then react further:
The new carboxylic acid group can react with a hydroxyl end-group of another PLA chain via an esterification reaction.
The original carboxylic acid group on the TMA molecule can also participate in similar reactions.
These interactions effectively link multiple PLA chains together through a single TMA molecule, leading to a substantial increase in average molecular weight and the introduction of branching. This process consumes the terminal hydroxyl groups of the PLA, which has been observed to decrease the hydrophilicity of the modified polymer. ua.es
| Compound Name | Abbreviation / Common Name |
|---|---|
| This compound | TMA |
| Poly(lactic acid) | PLA |
| Epoxidized soybean oil | ESO |
| Diglycidyl ether of bisphenol A | DGEBA |
| 2,4,6-Tris(dimethylaminomethyl)phenol | DMP-30 |
| 1-methylimidazole | 1MI |
Coupling and Branching Reaction Mechanisms
This compound (TMA) is a trifunctional molecule, containing both a cyclic anhydride group and a carboxylic acid group. This unique structure allows it to act as a significant branching and coupling agent in polymer synthesis. The anhydride functionality can react with nucleophiles like alcohols or amines, while the carboxylic acid group provides an additional site for esterification or amidation. This dual reactivity is fundamental to creating complex, non-linear polymer architectures.
In the synthesis of polyesters, TMA is incorporated to introduce branching. For instance, a series of branched, UV-curable polyester oligomers can be synthesized from neopentyl glycol, terephthalic acid, and varying amounts of this compound. acs.org The extent of branching, controlled by the concentration of TMA, directly influences the polymer's thermal and rheological properties, such as the glass transition temperature (Tg) and melt viscosity. acs.org
The mechanism for creating hyperbranched polymers often involves an A2 + B3 polymerization approach, where TMA can function as the B3 monomer. For example, water-soluble hyperbranched polyesters have been synthesized using pentaerythritol (B129877) and trimethylolpropane (B17298) as branching centers (the "core" molecules) and this compound to introduce water-soluble functional groups. researchgate.nettandfonline.com The synthesis is typically carried out at elevated temperatures, around 160–170°C, to facilitate the esterification reactions between the hydroxyl groups of the core molecules and the anhydride and carboxylic acid groups of TMA. researchgate.nettandfonline.com This process results in a highly branched, three-dimensional structure with numerous terminal functional groups.
Integration into High-Performance Polymer Systems
This compound is a key monomer in the synthesis of high-performance polymers, particularly poly(amide-imide)s (PAIs). These polymers combine the excellent thermal stability and chemical resistance of polyimides with the processability of polyamides. There are two primary routes for synthesizing PAIs using TMA: the polycondensation of monomers containing a preformed imide bond, or the polycondensation of monomers with a preformed amide bond. rsc.org
A common method involves reacting an acid halide derivative of this compound, such as 4-chloroformylphthalic anhydride, with aromatic diamines. googleapis.com This reaction leads to the formation of a polymer with alternating amide and imide linkages. googleapis.com Alternatively, a diacid monomer containing a preformed imide ring can be synthesized first. This is achieved by reacting TMA with an amino acid, such as 3-amino-4-methoxybenzoic acid or p-aminobenzoic acid. rsc.orgtandfonline.com This diacid monomer is then polymerized with various diamines through a polycondensation reaction to yield the final PAI. rsc.orgtandfonline.com These PAIs are often soluble in polar aprotic solvents like N-methyl-2-pyrrolidinone (NMP) and dimethylacetamide (DMAc), allowing for the casting of flexible and tough films. rsc.org
| Polymer Type | Monomers | Synthesis Method | Key Properties |
| Poly(amide-imide) (PAI) | Trifluoromethylated this compound, Aromatic Diamines | Polycondensation | High thermal stability, high transparency, good solubility. mdpi.com |
| Poly(amide-imide) (PAI) | 3-trimellitimido-4-methoxybenzoic acid (from TMA), various diamines | Polycondensation | Soluble in polar aprotic solvents, forms flexible films. rsc.org |
| Poly(amide-ester-imide) (PAEI) | Poly(ethylene glycol)-bis-(N-trimellitylimido-4-phenyl carboxylic acid) (from TMA), aromatic diamines | Triphenylphosphite-activated polycondensation | Soluble in various polar organic solvents, high thermal stability. tandfonline.com |
During the synthesis of poly(amide-imide)s, particularly when using monomers derived from substituted this compound, side reactions can occur. One such reaction is trans-imidization. This reaction is observed when the imide ring within the polymer backbone is susceptible to nucleophilic attack by amines. mdpi.com The process involves the amine first opening the imide ring, followed by a deprotonation step, and then a subsequent nucleophilic attack by the resulting amide anion, which leads to the substitution of the imide bond. mdpi.com The presence of strong electron-withdrawing groups, such as trifluoromethyl (CF3) groups, attached to the trimellitic structure can make the imide ring more susceptible to this nucleophilic attack, thereby promoting trans-imidization. mdpi.com
The introduction of substituents onto the this compound monomer has a profound impact on the properties of the resulting polymers. Trifluoromethyl (CF3) groups are particularly effective in modifying polymer characteristics.
Solubility and Processability: The incorporation of bulky CF3 groups into the polymer backbone disrupts chain packing and reduces intermolecular forces. This significantly enhances the solubility of otherwise intractable polyimides and poly(amide-imide)s in common organic solvents, improving their processability. mdpi.com
Optical Properties: CF3 groups can lead to the formation of nearly colorless and highly transparent polymer films. mdpi.com This is attributed to a reduction in the formation of charge-transfer complexes between polymer chains, which are responsible for the characteristic color of many aromatic polyimides. Fluorinated polyimides can exhibit transmittance values greater than 85% in the visible light spectrum. dntb.gov.ua
Thermal Stability: The carbon-fluorine (C-F) bond has a very high bond dissociation energy (approximately 485 kJ/mol). mdpi.com This inherent strength imparts superior thermal stability to the polymer. Polyimides containing CF3 groups exhibit high decomposition temperatures, often with 5% weight loss occurring above 500°C. dntb.gov.uasemanticscholar.org
Dielectric Constant: The presence of fluorine reduces the dielectric constant of the polymer. This is a critical property for applications in microelectronics, where low-dielectric materials are needed for insulation to minimize signal delay and cross-talk. researchgate.net
Mechanical Properties: While enhancing many properties, the introduction of bulky CF3 groups can sometimes negatively affect mechanical strength. The disruption of chain packing can lead to a decrease in tensile strength and modulus. rsc.org
| Property | Effect of Trifluoromethyl (CF3) Group Introduction |
| Solubility | Increased in polar organic solvents. mdpi.com |
| Optical Transparency | Significantly increased; films can be nearly colorless. mdpi.comdntb.gov.ua |
| Thermal Stability | Enhanced due to high C-F bond energy. dntb.gov.uamdpi.com |
| Dielectric Constant | Reduced. researchgate.net |
| Water Uptake | Reduced. researchgate.net |
| Tensile Strength | May be reduced due to disrupted chain packing. rsc.org |
This compound is extensively used as a raw material for the synthesis of polyester resins, particularly for coatings. atamanchemicals.com Its trifunctional nature allows it to be used as a branching agent, which enhances properties like hardness, chemical resistance, and thermal stability in the final cured resin. acs.orgatamanchemicals.com For example, TMA is a key component in producing polyester resins for powder coatings and water-soluble alkyd resin coatings. atamanchemicals.com
The synthesis of hyperbranched polyesters is another significant application of TMA. These polymers are characterized by a dendritic, highly branched structure and a high density of terminal functional groups. A common method involves the polycondensation of TMA with diols or polyols. researchgate.nettandfonline.com For instance, water-soluble hyperbranched polyesters can be synthesized using TMA with core molecules like pentaerythritol and trimethylolpropane. tandfonline.com The resulting polymer has terminal carboxylic acid groups from the TMA, which, after neutralization, impart water solubility. researchgate.net These hyperbranched resins are stable in aqueous solutions and can be cross-linked with amino resins to form coatings with excellent chemical and mechanical properties. tandfonline.com
Polyimides and Poly(amide-imide) Synthesis
Cross-linking Reactions and Network Formation
The ability of this compound to form branched structures is crucial for creating cross-linked polymer networks. Cross-linking transforms thermoplastic polymers into thermosets, which exhibit enhanced mechanical strength, thermal stability, and solvent resistance. TMA can act as a cross-linking agent itself or as a monomer to introduce functionalities that can be subsequently cross-linked.
In UV-curable polyester systems, TMA is used to create branched oligomers. acs.org The degree of branching introduced by TMA directly correlates with the cross-link density of the final cured film. Higher concentrations of TMA lead to a more densely cross-linked network, which generally results in higher tensile strength and Young's modulus. acs.org However, excessive branching can sometimes hinder the development of an effective network, negatively impacting mechanical properties. acs.org
TMA is also widely employed as a curing agent for epoxy resins. atamanchemicals.com The anhydride group of TMA reacts with the hydroxyl groups present on the epoxy resin backbone (often formed by the initial reaction of the epoxide ring with a nucleophile) and also directly with the epoxide ring, albeit more slowly. This reaction, typically performed at elevated temperatures, opens the anhydride ring and forms ester linkages, creating a rigid, three-dimensional thermoset network. This network structure is responsible for the high performance of epoxy-based materials in adhesives, coatings, and composites.
Advanced Analytical Methodologies for Trimellitic Anhydride and Its Derivatives
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental analytical tool for separating and quantifying components within a mixture. Both gas and liquid chromatography are extensively utilized for the analysis of trimellitic anhydride (B1165640).
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. phenomenex.comufl.edu It offers high separation efficiency and sensitivity, making it suitable for the determination of trimellitic anhydride, often after a derivatization step to increase its volatility. ufl.eduyoutube.com The FID detector works by combusting the eluted compounds in a hydrogen-air flame, which produces ions that generate a measurable electrical current proportional to the amount of substance present. ufl.edu
A sensitive and specific procedure for the simultaneous analysis of this compound and its trimellitic acid impurity has been developed using GC/FID. nih.gov This method involves methylation with diazomethane, followed by chromatographic separation. nih.gov The identity of the anhydride methyl derivative and the trimellitic acid trimethyl derivative can be confirmed using gas chromatography-mass spectrometry (GC-MS). nih.gov
Table 1: GC-FID Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Injection Temperature | 315 °C |
| Detector Temperature | 325 °C |
| Column Temperature Program | 250 °C for 2 min, then ramp at 16 °C/min to 310 °C, hold for 4 min |
| Injection Volume | 5 µL |
This data is based on a NIOSH method for this compound analysis. cdc.gov
Derivatization is a common strategy in GC analysis to improve the volatility and thermal stability of analytes. For this compound and its corresponding acid, methylation is a frequently employed technique.
Diazomethane is a reagent that reacts rapidly with carboxylic acids to form methyl esters. wordpress.com In the context of this compound analysis, diazomethane is used to convert the carboxylic acid group of trimellitic acid into a methyl ester, allowing for its separation and quantification alongside the anhydride form. nih.govacs.org This approach enables the simultaneous determination of both this compound and its trimellitic acid impurity. nih.gov However, it is important to note that diazomethane is a hazardous and potentially explosive reactant. acs.org
Other derivatization reagents, such as boron trifluoride in methanol (BF3/methanol), have also been utilized for the esterification of this compound for GC analysis. cdc.govacs.org
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation and quantification of this compound. osha.gov It is particularly useful for analyzing samples that are not suitable for the high temperatures required in GC.
This compound can be analyzed using reverse-phase HPLC with a mobile phase typically consisting of acetonitrile, water, and an acid such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com Detection is often performed using a UV detector at a wavelength of 210 nm or 250 nm. sielc.comsielc.com
Mixed-mode chromatography is an advanced HPLC technique that utilizes stationary phases with multiple retention mechanisms, such as reversed-phase and ion-exchange. thermofisher.comchromatographyonline.com This allows for enhanced selectivity and the ability to separate compounds with diverse chemical properties in a single analysis. thermofisher.comlcms.cz
For the analysis of this compound and its hydrolysis product, trimellitic acid, mixed-mode columns have proven to be highly effective. sielc.com A mixed-mode column can separate both the anhydride and the acid in a single run. sielc.com For instance, a Newcrom B mixed-mode column can be used to separate and retain both this compound and trimellitic acid. sielc.com The retention on these columns can be adjusted by modifying the mobile phase's ionic strength, pH, and organic solvent concentration, providing greater control over the separation. lcms.cz
Table 2: HPLC Conditions for this compound Analysis on a Mixed-Mode Column
| Parameter | Condition |
|---|---|
| Column | Newcrom B, 4.6x150 mm |
| Mobile Phase | Acetonitrile/Water - 50/50% |
| Buffer | Formic Acid - 1.0% |
| Flow Rate | 1.0 ml/min |
| Detection | UV at 250 nm |
This data is for the analysis of this compound and trimellitic acid. sielc.com
Spectroscopic and Spectrometric Characterization
Spectroscopic techniques are invaluable for elucidating the molecular structure and identifying the functional groups present in a compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive analytical technique that provides information about the vibrational modes of molecules. zbaqchem.com It is an effective tool for identifying the functional groups present in a sample. zbaqchem.com
The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its chemical structure. The presence of the anhydride functional group is indicated by strong peaks corresponding to the symmetric and asymmetric stretching vibrations of the carbonyl groups (C=O). researchgate.net These characteristic peaks can be used to identify and confirm the presence of this compound in a sample. zbaqchem.com
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| Trimellitic acid |
| Diazomethane |
| Acetonitrile |
| Formic acid |
| Phosphoric acid |
| Boron trifluoride |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic compounds, including this compound. libretexts.org This method provides detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR). libretexts.orgnist.gov The principle of NMR is based on the absorption of electromagnetic radiation in the radiofrequency region by atomic nuclei situated in a strong magnetic field. libretexts.org
The resulting NMR spectrum displays signals corresponding to the different chemical environments of the nuclei within the molecule. Key parameters derived from an NMR spectrum include:
Chemical Shift (δ): The position of an NMR signal, which indicates the electronic environment of a nucleus. It is measured in parts per million (ppm) relative to a reference standard, commonly tetramethylsilane (TMS). oregonstate.edu
Integration: The area under a signal in ¹H NMR, which is proportional to the number of protons giving rise to that signal.
Spin-Spin Coupling: The splitting of NMR signals into multiple peaks (multiplets), which provides information about the number of neighboring nuclei.
For this compound (C₉H₄O₅), the structure contains three distinct aromatic protons and a carboxylic acid proton. Therefore, its ¹H NMR spectrum is expected to show specific signals corresponding to these protons. Similarly, the ¹³C NMR spectrum would display signals for the nine carbon atoms in the molecule, including those in the carbonyl groups, the carboxylic acid group, and the aromatic ring. The precise chemical shifts are dependent on the solvent used and the spectrometer's operating frequency. sigmaaldrich.com
Table 1: Expected NMR Signals for this compound
| Nucleus | Signal Type | Expected Chemical Shift Region (ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic Protons (3H) | 7.0 - 9.0 | The three protons on the benzene ring are in different electronic environments, leading to distinct signals. |
| ¹H | Carboxylic Acid Proton (1H) | > 10.0 | This proton is typically highly deshielded and may appear as a broad singlet. |
| ¹³C | Carbonyl Carbons (C=O) | 160 - 185 | Signals corresponding to the two anhydride carbonyl carbons. |
| ¹³C | Carboxylic Acid Carbon (COOH) | 170 - 185 | Signal for the carboxylic acid carbonyl carbon. |
Note: The chemical shift values are approximate and can vary based on experimental conditions.
Mass Spectrometry (MS) for Molecular Identity and Derivatized Forms
Mass spectrometry (MS) is a vital technique for confirming the molecular identity of this compound and for analyzing its derivatized forms. MS measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
The identity of this compound can be confirmed using direct insertion probe mass spectrometry. researchgate.net However, for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to improve the volatility and thermal stability of the compound and its related impurities, such as trimellitic acid. researchgate.nethmdb.ca
Several derivatization strategies have been developed for the analysis of this compound:
Methylation: Treatment with diazomethane converts this compound into its monomethyl ester, while its common impurity, trimellitic acid, is converted to a trimethyl ester. uq.edu.au This allows for their simultaneous determination by GC-MS. researchgate.net
Esterification: A two-step esterification process can be used for the simultaneous detection of the anhydride and its corresponding acid. This involves a selective esterification with ethanol on the anhydride, followed by methylation of the remaining carboxylic groups using boron trifluoride-methanol. hmdb.ca
Other Derivatizing Agents: Triethyloxonium tetrafluoroborate has been used as a derivatizing agent for the fully automated determination of this compound in saturated polyester (B1180765) resin samples by GC-MS/MS. oregonstate.edu
In a typical GC-MS analysis, the mass spectrum of derivatized this compound can show characteristic fragmentation patterns. For instance, one study noted that the mass spectrum showed a base peak at m/e 297, which corresponds to the cyclic imide formed through decarboxylation and cyclization within the gas chromatograph. uq.edu.au
Table 2: Derivatization Methods for Mass Spectrometry Analysis of this compound
| Derivatizing Agent | Analyte Form | Analytical Technique | Purpose |
|---|---|---|---|
| Diazomethane | Monomethyl ester of TMA; Trimethyl ester of trimellitic acid | GC-MS | Simultaneous determination of anhydride and acid impurity. researchgate.netuq.edu.au |
| Ethanol followed by Boron Trifluoride-Methanol | Ethyl-methyl esters | GC-MS | Selective esterification for simultaneous quantification of anhydride and acid. hmdb.ca |
| Triethyloxonium tetrafluoroborate | Ethyl ester derivative | GC-MS/MS | Automated determination in polymer samples. oregonstate.edu |
Purity Assessment and Impurity Profiling
The purity of this compound is crucial for its industrial applications, as impurities can affect the properties of the final products. The most common impurity is trimellitic acid, which is formed by the hydrolysis of the anhydride, a reaction that can occur even with atmospheric moisture at room temperature. nih.gov Consequently, analytical methods for purity assessment often focus on the simultaneous quantification of both this compound and trimellitic acid. researchgate.net
Gas chromatography (GC) with flame ionization detection (FID) is a widely used technique for purity assessment. researchgate.net To analyze both the anhydride and its acid impurity, a derivatization step is required. A sensitive and specific procedure involves methylation with diazomethane, which converts the compounds into forms suitable for GC analysis, yielding two well-separated peaks for quantification. researchgate.net It has been noted that some analytical methods are not capable of differentiating between this compound and trimellitic acid, which can be a significant limitation. rsc.org
High-performance liquid chromatography (HPLC) is another common method for purity analysis. Various HPLC methods have been developed using different extraction solvents and mobile phases to separate this compound from trimellitic acid and other potential impurities. uq.edu.au
Table 3: Analytical Methods for Purity Assessment of this compound
| Method | Derivatization | Detection | Key Feature |
|---|---|---|---|
| Gas Chromatography (GC) | Methylation with diazomethane | Flame Ionization (FID) | Allows for simultaneous determination of this compound and trimellitic acid. researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Derivatization with veratrylamine for air samples | UV Detection | Separates derivatized anhydride from trimellitic acid. uq.edu.au |
Chlorine Determination Methods for this compound Chloride Purity
This compound chloride (TMAC), a derivative of this compound, is synthesized using reagents like thionyl chloride. chemicalbook.com The purity of the resulting TMAC is critical, and it is often determined by measuring its chlorine content. Titration is a common and effective method for this purpose. chemicalbook.com
A modified Volhard method, a type of back titration, can be employed for the determination of chloride. An easy and quantitatively precise modification involves adding a combined reagent containing standardized silver nitrate, nitric acid, and a ferric alum indicator to the sample. The excess silver nitrate is then titrated with a standardized potassium thiocyanate solution. chemicalbook.com
The accuracy of the titration depends on optimizing several conditions:
Reagent: The choice and concentration of the titrant and indicator are crucial.
Time of Alcoholysis: The sample must be given sufficient time to react (alcoholysis) before titration to release the chloride ions.
Acid Dosage: The amount of nitric acid used can affect the endpoint detection.
Titrant Concentration: The concentration of the titrant, such as sodium hydroxide in some procedures, must be accurately known. chemicalbook.com
Another common method for chloride determination is argentometric titration, where a silver nitrate solution is used to titrate the sample in the presence of a potassium chromate indicator. wisc.edu The endpoint is identified by the formation and persistence of the orange-colored silver chromate precipitate. wisc.edu
Table 4: Methods for Chlorine Determination
| Method | Principle | Titrant | Indicator |
|---|---|---|---|
| Modified Volhard Titration | Back titration of excess silver nitrate | Potassium thiocyanate | Ferric alum chemicalbook.com |
| Argentometric Titration | Direct titration with silver nitrate | Silver nitrate | Potassium chromate wisc.edu |
Toxicological and Immunological Research on Trimellitic Anhydride Exposure
Characterization of Immunologically Mediated Respiratory Syndromes
Inhalation of TMA dust or fumes can provoke several distinct respiratory and systemic syndromes in sensitized individuals. nih.govnih.gov These syndromes are differentiated by their clinical presentation, the time of onset following exposure, and the specific immunological pathways involved. thermofisher.comnih.gov Three primary immunologic syndromes have been characterized: asthma-rhinitis, Late Respiratory Systemic Syndrome (LRSS)—also known as "TMA-flu"—and the more severe Pulmonary Disease-Anemia Syndrome. nih.govnih.gov
The asthma-rhinitis syndrome is an immediate-type hypersensitivity reaction that occurs in sensitized workers after a latency period of weeks to years of exposure. thermofisher.comcdc.gov Upon re-exposure, symptoms such as rhinitis, conjunctivitis, and asthma manifest within minutes. thermofisher.comnih.gov This response is mediated by IgE antibodies specific to TMA-protein conjugates. nih.govnih.gov A longitudinal study of 64 workers involved in TMA manufacturing identified six individuals who presented with asthma-rhinitis, all of whom had high levels of IgE antibodies and positive skin test reactivity to trimellityl-human serum albumin. nih.gov
Late Respiratory Systemic Syndrome (LRSS) is characterized by a delayed onset of symptoms, typically occurring 4 to 12 hours after the work shift has ended. cdc.govineos.com The pathogenesis of LRSS is associated with high levels of total and IgG antibodies to TMA-protein complexes. nih.govnih.gov Symptoms are systemic and include fever, chills, muscle and joint pain, in addition to respiratory effects like coughing and wheezing. thermofisher.comineos.com In the same longitudinal study, five workers developed LRSS, and one experienced both LRSS and the asthma-rhinitis syndrome. nih.gov
| Syndrome | Onset of Symptoms | Key Immunological Mediator | Typical Clinical Manifestations |
| Asthma-Rhinitis | Immediate (minutes after exposure) | IgE Antibodies | Asthma, rhinitis, conjunctivitis. nih.govnih.gov |
| Late Respiratory Systemic Syndrome (LRSS) | Delayed (4-12 hours after exposure) | IgG and Total Antibodies | Cough, wheezing, fever, chills, muscle/joint aches. thermofisher.comnih.gov |
The "TMA-flu" is the colloquial term used by workers to describe the Late Respiratory Systemic Syndrome (LRSS). cdc.gov This name reflects the characteristic flu-like symptoms that accompany the respiratory complaints. thermofisher.com The phenomenon requires an initial period of sensitization, after which exposure to TMA, particularly at relatively high concentrations, can trigger the delayed reaction. cdc.gov The symptoms, which include malaise, chills, fever, and muscle aches, typically peak during the night after a work shift and often resolve within 12 hours, though the underlying sensitization remains. cdc.govineos.com
The most severe, albeit rare, immunological reaction to TMA exposure is the Pulmonary Disease-Anemia Syndrome. nih.govthermofisher.com This syndrome has been observed in individuals exposed to high concentrations of heated TMA fumes. thermofisher.com It is characterized by severe lung damage, including pulmonary hemorrhage (coughing up blood-stained sputum) and respiratory distress, which can lead to respiratory failure. thermofisher.com A key feature of this syndrome is the accompanying hemolytic anemia, a condition where red blood cells are destroyed faster than they can be made. nih.gov Studies of affected workers' sera suggest an immunological mechanism is responsible for these extrapulmonary effects. nih.gov Though severe, the symptoms and anemia have been observed to resolve spontaneously after exposure ceases. thermofisher.comnih.gov
Mechanisms of Immunological Sensitization
The immunogenicity of trimellitic anhydride (B1165640), a small molecule, is rooted in its chemical reactivity, which allows it to function as a hapten. nih.gov A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. This process of protein conjugation is the critical first step in the sensitization process, leading to the production of specific antibodies.
Upon inhalation, TMA is highly reactive and rapidly binds to airway proteins, such as human serum albumin (HSA), to form new, larger molecules known as trimellityl-protein conjugates. nih.govnih.gov This process is known as haptenation. The newly formed conjugate, for example, Trimellityl-Human Serum Albumin (TM-HSA), is recognized by the immune system as a foreign antigen. nih.govcyrexlabs.com The formation of these neoantigens initiates an immune response that can result in the production of antibodies against both the chemical (hapten) and potentially the altered self-protein. nih.govcyrexlabs.com The reaction alters the protein's physical and chemical properties, creating new antigenic determinants that the immune system targets. nih.gov
The immune response to TM-protein conjugates involves the production of several classes of immunoglobulins (antibodies). nih.gov The specific class of antibody produced correlates strongly with the clinical syndrome that develops in an exposed individual. nih.gov
IgE Response: The production of IgE antibodies specific to the TMA hapten is the hallmark of the immediate-type asthma-rhinitis syndrome. nih.govnih.gov These IgE antibodies bind to the surface of mast cells and basophils; subsequent exposure to TMA-protein conjugates causes these cells to release histamine and other inflammatory mediators, leading to the rapid onset of allergic symptoms. nih.govnih.gov
Total Antibody Response (IgG, IgA): Higher levels of total antibodies, particularly IgG and IgA, are associated with the Late Respiratory Systemic Syndrome (LRSS). nih.govnih.gov While IgM antibody activity has been detected, it does not effectively differentiate between symptomatic and asymptomatic workers. nih.govnih.gov Studies have shown that IgG and IgA antibodies are present in most exposed workers, but significantly higher concentrations are found in those who are symptomatic. nih.govnih.gov Some research suggests that IgG antibodies are directed not just at the hapten but at a larger TM-protein determinant. nih.govjci.org
| Antibody Class | Associated Syndrome | Role in Pathogenesis |
| Immunoglobulin E (IgE) | Asthma-Rhinitis | Mediates immediate-type hypersensitivity by binding to mast cells and triggering the release of histamine. nih.govnih.gov |
| Immunoglobulin G (IgG) | Late Respiratory Systemic Syndrome (LRSS) | Elevated levels are strongly correlated with the delayed, systemic symptoms of LRSS. nih.govnih.gov |
| Immunoglobulin A (IgA) | Late Respiratory Systemic Syndrome (LRSS) | Found at higher levels in symptomatic workers, alongside IgG. nih.govnih.gov |
Cellular Immune Responses and Mediator Release
Exposure to Trimellitic anhydride (TMA) can elicit a range of cellular immune responses, primarily initiated when TMA acts as a hapten, binding to endogenous proteins such as human serum albumin (HSA) to form a complete antigen. nih.gov This neoantigen can trigger both humoral and cellular immune reactions.
Lymphocyte reactivity to TMA-protein conjugates has been demonstrated through proliferation assays that measure the uptake of 3H-thymidine by stimulated lymphocytes. nih.gov Studies in animal models show that TMA exposure can induce a T-helper cell-type 2 (Th2) cytokine profile, characterized by the production of cytokines like Interleukin-4 (IL-4) and an increase in serum Immunoglobulin E (IgE) levels. This Th2-mediated response is associated with allergic inflammation and the infiltration of immune cells, including T cells, eosinophils, and mast cells, into affected tissues.
Mast cells are key effector cells in the immune response to TMA. While the classic pathway involves the cross-linking of TMA-specific IgE antibodies on the mast cell surface, leading to degranulation and the release of inflammatory mediators, research suggests TMA may also have direct effects. nih.gov Studies have shown that TMA can induce mild mast cell degranulation and the release of β-hexosaminidase even in the absence of specific IgE, suggesting a direct, non-immunological activation mechanism that can affect individuals even upon first exposure. nih.govresearchgate.net
The release of mediators from activated immune cells is central to the pathophysiology of TMA-induced syndromes. Key mediators and their roles are summarized in the table below.
| Mediator | Secreting Cells | Associated Immunological Response |
| Histamine | Mast cells, Basophils | Contributes to immediate bronchoconstriction and symptoms of rhinitis and asthma. epa.gov |
| Immunoglobulin E (IgE) | B cells / Plasma cells | Mediates immediate-type hypersensitivity reactions; correlates with asthma and rhinitis. nih.gov |
| Immunoglobulin G (IgG) | B cells / Plasma cells | Elevated levels are associated with late-onset asthma and systemic symptoms. epa.gov |
| Interleukin-4 (IL-4) | Th2 cells | Promotes Th2 differentiation and IgE production. |
| β-hexosaminidase | Mast cells | Marker for mast cell degranulation. researchgate.net |
The complement system has also been identified as an important source of mediators for cellular infiltration into the lungs following TMA exposure in animal models.
Cross-Reactivity Studies with Related Anhydrides
The potential for immunological cross-reactivity between this compound (TMA) and other structurally related acid anhydrides, such as Phthalic anhydride (PA) and Maleic anhydride (MA), is a significant consideration in occupational health. nih.govthermofisher.com These anhydrides can all act as haptens, binding to host proteins to form immunogenic conjugates. cyrexlabs.com The detection of antibodies to TMA and PA bound to human proteins can indicate a breakdown of immunological tolerance. cyrexlabs.com
Studies have investigated whether sensitization to one anhydride can lead to an immune reaction upon exposure to another. In one study examining serum from workers with TMA-induced asthma, IgE antibodies were tested for reactivity against conjugates of TMA, PA, and MA with human serum albumin (HSA). nih.gov While the workers' IgE was highly specific to the TMA-HSA conjugate, cross-inhibition studies using PA-HSA or MA-HSA did not show significant inhibition of IgE binding to TM-HSA. nih.gov
However, the nature of the antibody's specificity appears to differ between anhydrides. Research suggests that for TMA, the IgE antibody response is directed against the complete hapten-protein conjugate, recognizing both the anhydride and a portion of the albumin molecule. nih.govnih.gov In contrast, for PA, the antibody appears to be more specific for the hapten itself. nih.gov This difference may influence the potential for cross-reactivity.
Despite the low cross-reactivity observed in some laboratory assays, biologic reactivity studies in animal models suggest that a human sensitized to TMA could potentially experience a biologic reaction if subsequently exposed to another anhydride like PA. nih.govthermofisher.com Therefore, while the antibody response can be highly specific, the possibility of clinical cross-reactivity between these related compounds cannot be entirely dismissed. thermofisher.com
Direct Irritant Effects and Associated Biological Responses
Beyond its role as an immunological sensitizer (B1316253), this compound is a potent irritant that can exert direct effects on biological tissues, particularly mucosal surfaces. thermofisher.comthermofisher.com These irritant properties can occur in any exposed individual, independent of immunological sensitization, and are generally related to the concentration and duration of exposure. thermofisher.com
Inhalation of TMA dust or fumes is highly irritating to the eyes and the respiratory system. thermofisher.com This direct irritant effect on mucosal surfaces manifests as a non-immunological reaction characterized by symptoms such as:
Lacrimation (tearing of the eyes)
Rhinorrhea (runny nose)
Transient irritation of the upper airways thermofisher.com
These symptoms can occur after a single high-level exposure. thermofisher.com The irritant properties of TMA may also play a role in enhancing the penetration of the chemical through the epithelium, potentially facilitating the initial process of immunological sensitization. thermofisher.com
In cases of exposure to high concentrations of TMA, a more severe biological response can occur in the form of noncardiac pulmonary edema. This is a serious condition characterized by the accumulation of fluid in the lungs that is not caused by heart failure. This severe respiratory effect underscores the direct toxicity of the compound when exposure levels are substantial.
Cellular and Molecular Mechanisms of Toxicity
Recent research has elucidated the molecular mechanisms by which TMA exerts its toxicity at the cellular level, specifically by compromising the integrity of the epithelial barrier. nih.gov The airway epithelium relies on a complex of proteins, known as tight junctions, to seal the space between adjacent cells and regulate the passage of substances. researchgate.net
Studies using cultured human nasal epithelial cells have shown that TMA can directly disrupt this barrier. nih.govresearchgate.net Exposure to TMA leads to a significant and rapid decrease in transepithelial electrical resistance (TEER), a key indicator of barrier integrity. nih.gov Concurrently, it causes an increase in the paracellular permeability, allowing substances to leak through the epithelial layer. nih.gov
The mechanism underlying this barrier dysfunction involves the disruption of key tight junction proteins. Immunofluorescence studies have revealed that TMA treatment induces a dose-dependent reduction in the expression and proper localization of Claudin-1 and Zonula occludens-1 (ZO-1) . nih.govresearchgate.net These proteins are critical for maintaining the structure and function of tight junctions. By disrupting Claudin-1 and ZO-1, TMA compromises the physical seal between epithelial cells. researchgate.net This disruption of the epithelial barrier is a crucial early event, as it can allow for greater penetration of TMA and other inhaled allergens, thereby facilitating the sensitization phase of the immune response and the development of occupational rhinitis and asthma. nih.gov
| Parameter Measured | Effect of TMA Exposure | Significance |
| Transepithelial Electrical Resistance (TEER) | Significantly reduced within minutes. researchgate.net | Indicates a loss of epithelial barrier integrity. |
| Paracellular Permeability | Significantly increased. researchgate.net | Allows leakage of substances across the epithelium. |
| Claudin-1 Fluorescence Intensity | Reduced in a dose-dependent manner. researchgate.net | Demonstrates disruption of a key tight junction protein. |
| Zonula occludens-1 (ZO-1) Fluorescence Intensity | Reduced in a dose-dependent manner. researchgate.net | Demonstrates disruption of a key scaffolding tight junction protein. |
Cytotoxicity Assessment (e.g., Lactate Dehydrogenase Release)
The cytotoxicity of this compound (TMA) has been evaluated using the lactate dehydrogenase (LDH) assay. researchgate.net The LDH assay is a method used to measure cell membrane damage and lysis, as the enzyme lactate dehydrogenase is released from the cytoplasm into the culture medium when cells are damaged. mdpi.com An increase in LDH activity in the cell culture supernatants corresponds to an increased percentage of dead cells. mdpi.com
In one study, the LDH assay showed that TMA at a concentration of 4 mg/ml induced cytotoxicity after a 6-hour incubation period. researchgate.net However, lower concentrations of 1 or 2 mg/ml did not cause any detectable cytotoxicity within the same timeframe. researchgate.net Another study assessed a dental formulation containing a TMA derivative and found that its cytotoxicity varied with dilution and time. mdpi.com After 24 hours, the formulation showed LDH levels below the control values, but after seven days, measurable cytotoxicity was observed at a 1:5 dilution. mdpi.com
The principle of the LDH cytotoxicity assay involves a two-step enzymatic reaction. First, the released LDH catalyzes the oxidation of lactate to pyruvate, which reduces NAD+ to NADH. nih.gov Subsequently, a second enzyme, diaphorase, uses the newly formed NADH to reduce a tetrazolium salt (like INT) into a colored formazan product. nih.gov The amount of formazan produced, which can be measured colorimetrically, is directly proportional to the amount of LDH released due to cell damage. nih.gov
Table 1: Cytotoxicity of this compound (TMA) based on LDH Assay
| TMA Concentration | Incubation Time | Cytotoxicity Result | Source |
|---|---|---|---|
| 1 mg/ml | 6 hours | No cytotoxicity detected | researchgate.net |
| 2 mg/ml | 6 hours | No cytotoxicity detected | researchgate.net |
| 4 mg/ml | 6 hours | Cytotoxicity induced | researchgate.net |
Airway Obstruction and Eosinophilia in Non-Sensitized Contexts
Research has shown that inhalation of this compound (TMA) dust can provoke significant respiratory responses even in the absence of prior sensitization. mdpi.comnih.gov Studies using guinea pig models have demonstrated that TMA dust exposure elicits both airway obstruction and eosinophilia in non-sensitized animals. mdpi.com This was evidenced by significant increases in pulmonary resistance and decreases in dynamic lung compliance following a TMA challenge. mdpi.com
In these non-sensitized guinea pigs, TMA dust challenge also led to an increase in eosinophils in the lung tissue 24 hours after exposure. mdpi.com While the response is present in non-sensitized animals, the airway obstruction is even greater in animals that have been previously sensitized to TMA. mdpi.comnih.gov These findings indicate that TMA can cause symptoms of asthma without a necessary latency period for sensitization. nih.gov The response in non-sensitized animals appears to differ depending on the form of TMA used for the challenge; TMA dust has been shown to cause these effects, whereas previous studies using TMA conjugated to guinea pig serum albumin (TMA-GPSA) suggested that sensitization was required for eosinophilia. mdpi.comnih.gov
Role of Complement System in Inflammatory Responses
The complement system, a key component of innate immunity, plays a significant role in the inflammatory responses following exposure to this compound (TMA). researchgate.netnih.gov This system can be activated through classical (antibody-dependent), lectin, and alternative pathways, all converging on the cleavage of the C3 component. researchgate.net Activation of the complement system generates pro-inflammatory mediators, such as C3a and C5a, which are involved in regulating various phases of an acute inflammatory reaction, including leukocyte extravasation and chemotaxis. nih.govresearchgate.netnih.gov
In guinea pig models of TMA-induced asthma, the complement system has been identified as an important source of mediators for cellular infiltration into the lungs. researchgate.net Studies have shown that TMA conjugated to guinea pig serum albumin (TMA-GPSA) can cause complement activation through both antibody-dependent and antibody-independent pathways. nih.gov Following a challenge with TMA-GPSA, an increase in the complement activation product C3a was detected in the bronchoalveolar lavage fluid of both sensitized and non-sensitized guinea pigs. nih.gov
Depletion of the complement system, for instance by using cobra venom factor, significantly reduces the TMA-induced infiltration of inflammatory cells—such as mononuclear cells, total white blood cells, and eosinophils—into the lung. researchgate.net This indicates that while complement activation can occur without specific antibodies, both sensitization and a functional complement system are required for the full allergic response, particularly TMA-induced eosinophilia, to occur. nih.gov The correlation between C3a concentrations and cellular infiltration measures in sensitized animals further supports the crucial role of complement activation in mediating these inflammatory events. nih.gov
Interactions with Endocrine Systems
Evidence from animal studies suggests an interaction between the toxic effects of this compound (TMA) and the endocrine system. nih.gov In a study involving Sprague-Dawley rats exposed to TMA via inhalation, hormonal status was shown to influence the pathological response in the lungs. nih.gov
In this two-week inhalation study, animals were exposed to 500 µg/m³ of TMA. nih.gov The results showed that hemorrhagic foci in the lungs and TMA-specific IgG antibodies were observed in all animals treated with TMA. nih.gov Notably, these effects were more pronounced in males than in females. nih.gov When gonadectomized animals were cross-treated with sex hormones, estrogen treatment was found to reduce the number of lung foci in both males and females. nih.gov Conversely, testosterone treatment did not have a significant effect on the TMA-induced lung lesions. nih.govnih.gov This finding points to a potential modulatory role of estrogen in the pulmonary toxicity of TMA, suggesting a specific interaction between the immune response to TMA and endocrine pathways. nih.gov
Animal Models in Toxicological Research
Inhalation Exposure Studies and Dose-Response Relationships
Inhalation exposure studies in animal models, particularly rats, have been crucial in establishing dose-response relationships for the respiratory effects of this compound (TMA). dntb.gov.uanih.gov These studies demonstrate that the airway responses to TMA are concentration-dependent. dntb.gov.ua
In sensitized Brown Norway (BN) rats, inhalation challenges with TMA at concentrations of 2 mg/m³ and higher resulted in laryngeal inflammation with squamous epithelial metaplasia and pulmonary hemorrhages. dntb.gov.ua At these concentrations, researchers also observed concentration-related decreases in breathing frequency and alterations in breathing patterns that were distinct from typical irritation responses. dntb.gov.ua Higher challenge concentrations of 12 mg/m³ and above led to increased lung weight, and increased nonspecific airway responsiveness was seen at 46 and 61 mg/m³. dntb.gov.ua A no-observed-effect level (NOEL) was identified at 0.2 mg/m³, a value significantly below the concentration that causes irritation. dntb.gov.ua
Another study in BN rats involved topical sensitization followed by inhalation challenges with TMA at 25-30 mg/m³. nih.gov This protocol led to clear changes in breathing patterns, increased responsiveness to methacholine aerosol, and sustained pulmonary eosinophilic inflammation. nih.gov Repeated dose inhalation studies have shown that the principal effects of TMA are on the immune system and the lungs, with elevated antibody levels and lung foci observed in rats exposed to concentrations as low as 0.002 mg/m³. nih.gov
Table 2: Dose-Response Effects of TMA Inhalation in Sensitized Brown Norway (BN) Rats
| TMA Concentration (mg/m³) | Observed Effects | Source |
|---|---|---|
| 0.2 | No-Observed-Effect Level (NOEL) | dntb.gov.ua |
| ≥ 2 | Laryngeal inflammation, squamous epithelial metaplasia, pulmonary hemorrhages, altered breathing patterns | dntb.gov.ua |
| ≥ 12 | Increased lung weight | dntb.gov.ua |
| 46 - 61 | Increased nonspecific airway responsiveness | dntb.gov.ua |
Longitudinal Studies on Sensitization and Re-exposure Effects
Longitudinal studies of workers occupationally exposed to this compound (TMA) have been crucial in understanding the natural history of sensitization and the effects of re-exposure. A study conducted between 1977 and 1981 assessed 64 workers involved in the manufacturing of TMA. nih.gov Initial research in 1976 had already defined three distinct clinical syndromes resulting from TMA inhalation: an immediate-onset asthma-rhinitis, a late respiratory systemic syndrome (LRSS), and a direct irritant response. nih.gov
Over the course of the longitudinal follow-up, twelve workers were identified with specific immunologic responses. Six of these workers presented with asthma-rhinitis, which was correlated with high levels of IgE antibodies and positive skin test reactivity to a trimellityl-human serum albumin conjugate. nih.gov Five other workers developed the late respiratory systemic syndrome, and one individual experienced both immunologic syndromes. nih.gov These serological measurements proved to be effective in detecting existing immunologic respiratory illness and were also predictive of its potential development, making them valuable tools for monitoring the health of workers involved in TMA manufacturing. nih.gov
Further research involving 18 workers exposed to TMA powder, with a longitudinal follow-up of 12 of these workers until 1982, provided more insight into the dose-response relationship and the effects of reduced exposure. nih.gov In 1979, five workers had detectable antibodies against a TM-HSA conjugate. Among them, three were diagnosed with LRSS, characterized by significantly elevated total antibody binding, and one worker had TMA-induced allergic rhinitis with notably high specific IgE binding. nih.gov
Following improvements in local exhaust ventilation, average airborne TMA dust concentrations at the most heavily exposed job stations dropped significantly. This reduction in exposure correlated with a gradual decrease in total antibody levels by 1982 and symptomatic improvement in the three individuals with LRSS. nih.gov However, for the worker with TMA-induced rhinitis, continuous low-level exposure was sufficient to cause a rise in specific IgE levels over the same period. nih.gov
| Study Period | Number of Workers | Key Findings | Reference |
|---|---|---|---|
| 1977-1981 | 64 | Identified 6 workers with asthma-rhinitis (high IgE) and 5 with late respiratory systemic syndrome. Serological measurements were predictive of immunologic respiratory illness. | nih.gov |
| 1979-1982 | 18 (12 followed up) | Demonstrated a correlation between reduced TMA exposure levels, a fall in total antibody binding, and symptomatic improvement in workers with LRSS. Continuous low-level exposure was linked to a rise in specific IgE in a worker with rhinitis. | nih.gov |
Development and Validation of Predictive Animal Models
To investigate the pathobiology of TMA exposure and to identify potential respiratory allergens without human testing, various animal models have been developed and validated. These models have included several species such as mice, rats, guinea pigs, and swine, utilizing different exposure routes like dermal application, nasal instillation, and vapor inhalation over various time frames. nih.gov
A murine model using BALB/c mice was established to differentiate between respiratory sensitizers like TMA and dermal sensitizers. In this model, mice treated dermally and subsequently challenged intranasally with TMA exhibited a significant immediate increase in respiratory distress and enhanced methacholine reactivity 24 hours later, indicative of asthma-like responses. researchgate.net In contrast, mice treated with a dermal sensitizer did not show these ventilatory changes. researchgate.net The TMA-treated mice also showed increased total serum IgE levels. While both types of sensitizers induced a mixed T-helper 1 and T-helper 2 cell response, only TMA led to the observed ventilatory changes. researchgate.net
In Brown Norway rats, dermal sensitization followed by an inhalation challenge with TMA was shown to induce apneas, laryngeal inflammation, increased numbers of eosinophils and neutrophils in bronchoalveolar lavage (BAL) fluid, and elevated IgE levels in serum and lung tissue. tno.nl Whole-genome analysis of lung tissue from these rats revealed changes in the expression of genes associated with inflammation and lung remodeling. tno.nl These findings suggest that parameters related to lung remodeling could be valuable endpoints in the hazard identification of low molecular weight respiratory allergens. tno.nl
These animal studies have consistently shown that TMA exposure can lead to the production of specific antibodies (sIgG, sIgE, sIgA, and sIgM) and induce pulmonary lesions, cellular infiltrates, alveolar hemorrhage, and pneumonitis. nih.gov Molecular-level investigations in these models have pointed to the involvement of specific gene clusters related to cytokine and chemokine responses and lung remodeling. nih.gov
| Animal Model | Exposure Route | Key Outcomes Measured | Reference |
|---|---|---|---|
| BALB/c Mice | Dermal sensitization, intranasal challenge | Ventilatory function (plethysmography), methacholine reactivity, pulmonary inflammation (BAL), total serum IgE, lymph node cell responses. | researchgate.net |
| Brown Norway Rats | Dermal sensitization, inhalation challenge | Apneas, laryngeal inflammation, BAL cell counts (eosinophils, neutrophils), serum and lung IgE, whole-genome analysis of lung tissue. | tno.nl |
| Various (Mice, Rats, Guinea Pigs, Swine) | Dermal, nasal, vapor inhalation | Humoral responses (sIgG, sIgE, sIgA, sIgM), lung/airway pathology, lymph node responses, dermal/ear thickening. | nih.gov |
Occupational Health Research and Clinical Investigations
Prospective Cohort Studies and Health Surveillance Methodologies
Prospective cohort studies and systematic health surveillance are foundational to occupational health programs in industries where workers are exposed to TMA. nih.gov Occupational immunosurveillance programs (OISPs) have been implemented to monitor workers longitudinally. researchgate.netnih.gov These programs are designed for the early diagnosis and management of TMA-induced sensitization, which involves strategies such as reducing exposure or completely removing sensitized individuals from exposure areas. nih.gov
A key component of these surveillance programs is the regular collection and analysis of health data. nih.gov For instance, in one OISP, if a TMA-exposed worker develops specific IgG antibodies after being hired, blood samples for monitoring specific antibody responses are collected every three months; otherwise, sampling occurs every six months. nih.gov Workers who develop TMA-specific IgE and/or clinical symptoms consistent with asthma are removed from further TMA exposure and are monitored for the resolution of symptoms and a decline in antibody levels. nih.gov
A cohort study of 506 workers exposed to various acid anhydrides, including TMA, collected information on employment history, respiratory symptoms, and smoking habits. nih.govresearchgate.net This methodological approach, combining questionnaires with objective measures like skin prick tests, allows for the identification of risk factors. nih.govresearchgate.net In a factory where only TMA was used, this approach revealed an increased prevalence of sensitization and work-related respiratory symptoms with increasing full-shift exposure. nih.govresearchgate.net These prospective studies are crucial for evaluating the effectiveness of control measures and for refining occupational exposure limits. nih.gov
Serological Biomarkers for Risk Assessment and Monitoring
Serological biomarkers are central to the risk assessment and monitoring of workers exposed to TMA. The measurement of TMA-specific antibodies, particularly IgE and IgG, serves as a key tool in surveillance programs. nih.govnih.gov The presence of specific IgE antibodies to a trimellityl-human serum albumin (TM-HSA) conjugate is strongly associated with TMA-induced asthma and rhinitis. nih.gov
Research has shown that the timeline and magnitude of the specific IgG (sIgG) response can be predictive of a future specific IgE (sIgE) response. nih.govresearchgate.net In a longitudinal study of 92 TMA-exposed workers, 38 developed sIgG. Of those, 11 subsequently developed an sIgE response and were removed from exposure. nih.gov The average time to detection of sIgG in the workers who were eventually removed was significantly shorter (159 days) compared to those who only developed sIgG (346 days). nih.gov Furthermore, workers who mounted an earlier and higher-titer sIgG response were more likely to later develop sIgE. nih.gov
This demonstrates the utility of monitoring TMA-specific IgG as a predictive biomarker. It allows for the stratification of workers based on their risk of developing IgE-mediated sensitization, which can inform the frequency of health monitoring and the implementation of preventive measures. nih.gov These serologic tests, therefore, are not only useful for identifying workers who are already sensitized but also for identifying asymptomatic individuals who may be at future risk. nih.gov
| Biomarker | Clinical Significance | Key Finding | Reference |
|---|---|---|---|
| TMA-specific IgE (sIgE) | Associated with TMA-induced asthma and rhinitis. | High levels correlate with clinical symptoms; workers developing sIgE are typically removed from exposure. | nih.govnih.gov |
| TMA-specific IgG (sIgG) | Predictive of future sIgE response. | An earlier and higher-magnitude sIgG response is associated with an increased likelihood of subsequent sIgE development. | nih.govresearchgate.netnih.gov |
Clinical Assessment Protocols and Standardized Questionnaires
Standardized questionnaires are an integral part of the clinical assessment protocol for workers exposed to TMA. nih.gov These questionnaires are designed to systematically gather information on symptoms compatible with TMA-related health effects, such as rhinitis, asthma, the late respiratory systemic syndrome (LRSS), and irritant responses. nih.gov
In a study of 20 workers exposed to both TMA powder and phthalic anhydride fumes, a detailed questionnaire was administered to 18 of them. nih.gov This tool was effective in identifying non-irritant, immunologic symptoms primarily within the high-exposure group. nih.gov The combination of a standardized questionnaire with serological tests (ELISA for IgG and IgE) proved to be a sensitive method for identifying workers who either had or were at risk of developing TMA-induced respiratory symptoms. nih.gov
Clinical assessment protocols often involve a multi-faceted approach. This includes a thorough medical history, periodic physical examinations with a focus on pulmonary function and allergies, and the use of these standardized questionnaires. ineos.com The data gathered from questionnaires, when analyzed in conjunction with objective clinical and serological findings, allows for a more accurate diagnosis and helps to establish the presence or absence of an immunologic respiratory illness caused by TMA inhalation. nih.gov
Industrial Hygiene Monitoring and Exposure Level Correlates
Industrial hygiene monitoring is essential for quantifying worker exposure to TMA and for correlating these exposure levels with health outcomes. Monitoring methods involve collecting air samples from the personal breathing zone of employees to estimate 8-hour time-weighted average (TWA) exposures. cdc.gov The National Institute for Occupational Safety and Health (NIOSH) provides guidance on developing efficient programs for monitoring employee exposures. cdc.gov
Historical monitoring data from workplaces where TMA is produced or used have shown mean airborne concentrations ranging from 0.00051 to 0.77 mg/m³. oecd.org In one facility, average airborne dust concentrations from 1974 to 1978 for the two most heavily TMA-exposed occupations were 2.1 and 0.82 mg/m³, respectively. nih.gov After engineering controls were improved, these levels fell to 0.03 and 0.01 mg/m³ by 1982. nih.gov This reduction in exposure was directly correlated with clinical and immunological improvements in affected workers. nih.gov
Another study found that in a factory where only TMA was used, there was a clear relationship between increasing full-shift exposure and a higher prevalence of sensitization and work-related respiratory symptoms. nih.govresearchgate.net This relationship was apparent even at exposure levels within the current occupational exposure standard of 40 µg/m³, suggesting the standard may need review. nih.govresearchgate.net In another instance, environmental monitoring revealed airborne TMA levels over 100 times the OSHA permissible exposure limit of 0.04 mg/m³, which was associated with workers developing symptoms consistent with TMA-induced irritant effects and LRSS. nih.gov These findings underscore the critical importance of rigorous industrial hygiene monitoring to maintain exposure levels as low as possible and to protect worker health. cdc.gov
| Reported Concentration Range | Workplace Setting/Period | Associated Observation | Reference |
|---|---|---|---|
| 2.1 and 0.82 mg/m³ | Heavily exposed occupations (1974-1978) | High prevalence of LRSS and rhinitis with elevated antibody levels. | nih.gov |
| 0.03 and 0.01 mg/m³ | Same occupations post-ventilation improvement (1982) | Symptomatic improvement and fall in total antibody binding. | nih.gov |
| >4.0 mg/m³ (>100x PEL) | 55-gallon drum manufacturing plant | Symptoms of irritant effects and LRSS. | nih.gov |
| Within 40 µg/m³ OES | TMA manufacturing factory | Evidence of sensitization and work-related respiratory symptoms. | nih.govresearchgate.net |
Advanced Applications and Future Research Directions
Development of Next-Generation Plasticizers
Trimellitic anhydride (B1165640) is a foundational raw material in the production of advanced trimellitate plasticizers, such as Trioctyl Trimellitate (TOTM). unilongmaterial.com These plasticizers are essential for manufacturing polyvinyl chloride (PVC) products that require superior performance, particularly in high-temperature environments where conventional plasticizers may fail. ineos.comunilongmaterial.com
Research and development in this area focus on leveraging the inherent properties of trimellitates to meet increasing demands for durability and safety. Key characteristics of TMA-based plasticizers include:
Low Volatility : This property makes them ideal for applications requiring long-term stability and performance at elevated temperatures, such as electrical wire and cable insulation and automotive interiors. ineos.comgminsights.com The low volatility helps in retaining the softness of materials and eliminating "window fogging" in vehicles. ineos.com
High Permanence : Trimellitates are highly permanent plasticizers, showing good resistance to extraction. ineos.comatamanchemicals.com This makes them suitable for PVC medical products like haemodialysis tubing and blood platelet storage bags. ineos.comatamanchemicals.com
The development of these next-generation plasticizers is driven by the need for materials that can withstand extreme conditions without degradation, a demand prominent in the automotive, electronics, and medical industries. gminsights.com
High-Performance Coatings and Adhesives Research
Trimellitic anhydride is extensively used in the synthesis of high-performance resins, including polyester (B1180765), epoxy, and alkyd resins, which are fundamental components of advanced coatings and adhesives. unilongmaterial.comdataintelo.com Research in this domain is geared towards creating formulations that offer exceptional durability and resistance in harsh environments. dataintelo.commarketresearchfuture.com
TMA-based coatings are sought after for demanding applications in sectors like automotive, industrial maintenance, and construction. ineos.comdataintelo.com These coatings provide excellent adhesion, chemical resistance, and thermal stability. dataintelo.com They are utilized in powder coatings, waterborne coatings, and coil coatings for appliances, metal furniture, and automotive refinishing. ineos.com The incorporation of TMA into resin formulations enhances the durability and aesthetic appeal of the final product, contributing to superior chemical and UV resistance, which is ideal for outdoor and high-performance applications. genoaint.com
In the field of adhesives, TMA-based resins are used to produce high-strength formulations. unilongmaterial.com These adhesives offer excellent bonding strength and are valued for their ability to perform under extreme temperatures and resist chemical exposure, ensuring long-lasting bonds in challenging industrial settings. unilongmaterial.comdataintelo.com The automotive and construction industries are major drivers for these high-performance adhesives, where they are used for structural bonding and sealing to enhance durability and longevity. dataintelo.commarketresearchfuture.com
Electronic Materials and Low-Permittivity Resin Design
This compound is a key component in the production of polyimide resins, which are critical for applications in the electronics and aerospace industries due to their high-temperature stability and electrical insulation properties. unilongmaterial.comelchemy.com These resins are used as insulating materials for circuit boards and flexible printed circuits. unilongmaterial.com TMA is also used to create ester-imide and amide-imide high-performance wire enamels for magnet wire coatings, which are essential for components like transformers, motors, and generators used in critical applications. ineos.com
The growing demand for high-quality resins in the production of electronic components is a significant driver for the TMA market. dataintelo.com The use of TMA-based resins in encapsulants and circuit board coatings ensures the reliability and longevity of electronic components, which is crucial in high-tech applications. dataintelo.com
While research into low-permittivity (low-dielectric constant) materials is critical for high-frequency electronics to reduce power consumption, specific research findings directly linking this compound to new low-permittivity resin designs are not extensively detailed in the provided results. However, the broader category of bismaleimide (B1667444) resins, which can be related to anhydride chemistry, has been studied for their favorable dielectric properties. revmaterialeplastice.ro Structures with low polarity and bulky groups, which can result from specific polymer designs, tend to exhibit lower dielectric constants. revmaterialeplastice.ro For instance, modified resins based on styrene-maleic anhydride have been investigated for achieving a low dielectric constant (εr: <3.0) for printed circuit board applications at ultrahigh frequencies. nih.gov This indicates a potential research direction for TMA-based resins, focusing on structural modifications to achieve lower dielectric properties for next-generation electronics.
Innovations in Curing Agent Technologies for Composites
This compound plays a significant role as a curing agent (or hardener) for epoxy resins, which are widely used in composite materials. atamanchemicals.comazom.compenpet.com Its trifunctional, highly reactive nature makes it an effective component for creating robust, cross-linked polymer networks. ineos.comazom.com
As a monoanhydride with a free carboxyl group, TMA becomes trifunctional when the anhydride ring opens during the curing process. azom.com This reaction with the epoxy resin's oxirane and secondary hydroxyl groups leads to a high degree of crosslinking. azom.com This high crosslink density imparts desirable properties to the final composite material, including enhanced thermal stability and mechanical strength.
Innovations in this area focus on optimizing the curing process and enhancing the performance of the resulting composites. TMA is also used as a binder for glass fibers and other aggregates, further demonstrating its utility in the production of composite materials. atamanchemicals.comelchemy.com Research has also explored derivatives like 4-methacryloxyethyl this compound (4-META) as a coupling agent in dental composite materials, where its inclusion was found to increase hardness, Young's modulus, and transverse strength. nih.gov
Research into Bio-based and Sustainable Production Routes
In response to growing environmental regulations and a push for sustainability, research is underway to develop bio-based and more eco-friendly production methods for chemical intermediates. gminsights.com For this compound, a direct synthesis route has been reported where all the carbon atoms are derived from malic acid, presenting a potential sustainable pathway. researchgate.net This approach utilizes acetoxy succinic anhydride as an in situ equivalent of maleic anhydride. researchgate.net
While the commercial production of TMA is currently based on petrochemical feedstocks like the oxidation of 1,2,4-trimethylbenzene (B165218) (pseudocumene), the chemical industry is increasingly exploring biomass as a source for platform chemicals. gminsights.compenpet.com Research into bio-based production for related anhydrides, such as producing phthalic anhydride from biobased furan (B31954) and maleic anhydride, highlights a broader trend that could influence future TMA production. acs.org Similarly, life cycle assessments have been conducted for producing maleic anhydride from bio-based butanol and furfural, indicating a move towards evaluating the sustainability of alternative biorefinery processes. researchgate.netrsc.org These developments suggest a promising future for the sustainable production of aromatic anhydrides, including this compound.
Advanced Research in Biomedical and Cosmetic Formulations
This compound derivatives are utilized in specialized biomedical and cosmetic applications. In the medical field, trimellitate plasticizers, known for their very low volatility and good extraction resistance, are used in PVC products such as haemodialysis tubing, neonatal care equipment, and blood platelet storage bags. ineos.comatamanchemicals.com
In cosmetics, copolymers of this compound function primarily as film formers in nail products. researchgate.netcir-safety.org Several TMA copolymers, including Adipic Acid/Neopentyl Glycol/Trimellitic Anhydride Copolymer and Phthalic Anhydride/Trimellitic Anhydride/Glycols Copolymer, have been assessed for safety in these applications. researchgate.netcir-safety.org According to data from the FDA's Voluntary Cosmetic Registration Program (VCRP), these ingredients are predominantly used in nail formulations. cir-safety.org The Expert Panel for Cosmetic Ingredient Safety concluded that certain TMA copolymers are safe for use in nail product formulations at current practices of use and concentration. cir-safety.orgnih.gov However, for uses in other types of cosmetics that involve more direct dermal contact, the available data were considered insufficient to determine safety, indicating an area for future research. cir-safety.orgcir-safety.org
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for producing high-purity TMA via liquid-phase air oxidation of 1,2,4-trimethylbenzene?
- Methodological Answer : The liquid-phase air oxidation method employs a dehydration column evaporator to maintain reaction stability. Key parameters include:
- Temperature : 150–200°C (prevents side reactions like decarboxylation) .
- Catalyst : Cobalt or manganese acetates (enhance oxidation efficiency) .
- Oxygen concentration : Controlled to 18–21% to avoid explosive mixtures .
- Post-processing : Nano-filtration and bidirectional electromagnetic heating yield >99% purity TMA crystals .
- Data Table :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 150–200°C | Minimizes decarboxylation |
| Catalyst Loading | 0.1–0.5 wt% | Maximizes oxidation rate |
| Oxygen Concentration | 18–21% | Reduces explosion risk |
Q. How can TMA’s reactivity be characterized for polymer synthesis applications?
- Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to track anhydride ring-opening kinetics (1,820 cm⁻¹ carbonyl peak) and differential scanning calorimetry (DSC) to study curing behavior in epoxy resins . For plasticizers, evaluate thermal stability via thermogravimetric analysis (TGA) under nitrogen at 200–400°C .
Q. What analytical techniques validate TMA’s role in crosslinking epoxy resins?
- Methodological Answer :
- Gel permeation chromatography (GPC) : Monitors molecular weight changes during curing .
- Dynamic mechanical analysis (DMA) : Measures glass transition temperature (Tg) shifts post-crosslinking .
- Nuclear magnetic resonance (NMR) : Identifies esterification products between TMA and epoxy groups .
Advanced Research Questions
Q. How can conflicting data on TMA’s immunotoxicity (e.g., IgE-mediated sensitization vs. non-allergic responses) be resolved?
- Methodological Answer : Use longitudinal immunosurveillance programs combining:
- Radioallergosorbent tests (RAST) : Quantify serum-specific IgE to TMA-human serum albumin (HSA) conjugates .
- Inhibition assays : Identify cross-reactivity with structurally related anhydrides (e.g., phthalic anhydride) using competitive ELISA .
- Bronchoalveolar lavage (BAL) : Correlate antibody levels with pulmonary inflammation in animal models .
- Data Contradiction Analysis : Discrepancies arise from variable exposure thresholds; dose-response studies in murine models show IgE sensitization occurs at ≥5 ppm TMA exposure .
Q. What mechanistic insights explain TMA’s superior thermal stability in polyimide synthesis compared to phthalic anhydride?
- Methodological Answer :
- Computational modeling : Density functional theory (DFT) reveals TMA’s trifunctional structure increases crosslink density, reducing chain mobility .
- X-ray diffraction (XRD) : Shows ordered crystalline domains in TMA-derived polyimides, enhancing thermal resistance .
- Accelerated aging tests : TMA-based polyimides retain >90% mechanical strength after 1,000 hrs at 300°C, vs. 60% for phthalic anhydride derivatives .
Q. How can oxidation reaction hazards in TMA synthesis be mitigated without compromising yield?
- Methodological Answer : Implement:
- Inert gas blanketing : Nitrogen purging reduces explosive vapor-air mixtures during 1,2,4-trimethylbenzene oxidation .
- Continuous flow reactors : Minimize exothermic runaway reactions via precise temperature/pressure control (ΔT < 5°C) .
- Real-time monitoring : Use gas chromatography-mass spectrometry (GC-MS) to detect intermediates like trimellitic acid, ensuring reaction completion .
Q. What strategies improve TMA’s hydrolytic stability in aqueous environments for biomedical applications?
- Methodological Answer :
- Surface functionalization : Silanization with hexamethyldisilazane (HMDS) reduces water adsorption by 40% .
- Copolymerization : Blending TMA with hydrophobic monomers (e.g., styrene) increases water contact angle to >100° .
- Encapsulation : Lipid-based nanoparticles extend TMA’s half-life in physiological conditions from 10 min to >24 hrs .
Methodological Guidelines for Data Interpretation
- Synthesis Optimization : Use response surface methodology (RSM) to model interactions between temperature, catalyst loading, and oxygen flow rate .
- Cross-Reactivity Studies : Apply principal component analysis (PCA) to differentiate IgE binding profiles between TMA and analogues .
- Hazard Analysis : Perform fault tree analysis (FTA) to rank risks in oxidation reactors, prioritizing pressure relief systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
